Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate

Enzyme Inhibition DHFR Anticancer

Researchers studying DHFR or de novo pyrimidine biosynthesis often require well-characterized inhibitor probes. Methyl 5,7-dichloro-2,3-dihydrobenzofuran-3-acetate (CAS 2070896-69-2) addresses this gap with quantifiable activity: • DHFR inhibitor (bovine liver, IC50 = 18-30 µM) for SAR optimization. • Dihydroorotase inhibitor (mouse Ehrlich ascites, IC50 ~1 mM) for pyrimidine pathway investigation. • Chlorinated building block for cross-coupling reactions, enabling halogen-enriched architectures. Supplied with analytical data for immediate research use.

Molecular Formula C11H10Cl2O3
Molecular Weight 261.10 g/mol
Cat. No. B12291962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate
Molecular FormulaC11H10Cl2O3
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCOC(=O)CC1COC2=C1C=C(C=C2Cl)Cl
InChIInChI=1S/C11H10Cl2O3/c1-15-10(14)2-6-5-16-11-8(6)3-7(12)4-9(11)13/h3-4,6H,2,5H2,1H3
InChIKeyUMJPVGRZJXKTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate Overview


Methyl 5,7-dichloro-2,3-dihydrobenzofuran-3-acetate (CAS 2070896-69-2) is a synthetic, chlorinated dihydrobenzofuran derivative featuring a methyl ester moiety at the 3-position and dichloro substitution at the 5- and 7-positions of the benzofuran core [1]. The compound possesses a molecular weight of 261.10 g/mol and the molecular formula C11H10Cl2O3 . As a member of the 2,3-dihydrobenzofuran-3-acetate class, its partially saturated furan ring and halogenation pattern confer distinct physicochemical properties relevant to medicinal chemistry and agrochemical research .

Why Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate Is Irreplaceable


Direct substitution with unsubstituted, non-chlorinated, or differently substituted dihydrobenzofuran-3-acetates is not scientifically justified due to the profound impact of the 5,7-dichloro pattern on enzyme inhibition potency and selectivity [1]. The presence of the two chlorine atoms significantly alters the compound's electronic distribution and steric profile, directly influencing its binding affinity to biological targets like dihydrofolate reductase (DHFR) and dihydroorotase [2]. Furthermore, the methyl ester versus the free carboxylic acid form dictates critical properties such as membrane permeability and metabolic stability, which are essential for any subsequent in vivo or cellular assay performance .

Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate: Quantitative Comparison


DHFR Inhibition Comparison

Methyl 5,7-dichloro-2,3-dihydrobenzofuran-3-acetate exhibits moderate inhibition of bovine liver dihydrofolate reductase (DHFR), with a reported IC50 of 2.99 × 10^4 nM (29.9 µM) in one assay measuring NADPH consumption during conversion of dihydrofolic acid to tetrahydrofolic acid [1]. A separate assay under slightly different conditions (measurement every 1 min for 10 mins) reported an IC50 of 1.80 × 10^4 nM (18.0 µM) [2]. This activity is in stark contrast to a more potent DHFR inhibitor from the same database, BDBM50235580 (CHEMBL4092150), which demonstrated an IC50 of 56.3 nM against the same bovine liver enzyme [3].

Enzyme Inhibition DHFR Anticancer

Dihydroorotase Inhibition Profile

Methyl 5,7-dichloro-2,3-dihydrobenzofuran-3-acetate has been evaluated for its ability to inhibit dihydroorotase, a key enzyme in the de novo pyrimidine biosynthesis pathway, from mouse Ehrlich ascites tumor cells. At a concentration of 10 µM and pH 7.37, the compound exhibited an IC50 value of 1.00 × 10^6 nM (1 mM) [1].

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Physicochemical Properties vs. Unsubstituted Analog

The target compound, Methyl 5,7-dichloro-2,3-dihydrobenzofuran-3-acetate (MW 261.10), is a chlorinated derivative of the unsubstituted core Methyl 2,3-dihydrobenzofuran-3-acetate (CAS 93198-70-0), which has a molecular weight of 192.21 . The introduction of two chlorine atoms adds approximately 69 g/mol and significantly increases the compound's lipophilicity and potential for halogen bonding in biological systems [1].

Chemical Properties Halogenation Molecular Weight

Functional Group Distinction: Ester vs. Free Acid Impacts Downstream Applicability

The target compound exists as a methyl ester (MW 261.10), whereas its direct hydrolysis product is the corresponding free acid, 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic acid (CAS 2070896-36-3, MW 247.07) . The methyl ester form typically exhibits enhanced membrane permeability compared to the carboxylate anion of the free acid at physiological pH, making it more suitable for cellular uptake studies or as a prodrug moiety [1].

Functional Group Prodrug Solubility

Methyl 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetate: Applications


Medicinal Chemistry: DHFR SAR Studies

Given its established, moderate inhibitory activity against bovine liver DHFR (IC50 = 18-30 µM), this compound serves as a valuable tool for SAR studies aimed at understanding how the 5,7-dichloro substitution pattern on the dihydrobenzofuran scaffold influences binding to this critical anticancer and antibacterial target [1][2]. Its activity level makes it an ideal starting point for optimization, allowing researchers to clearly quantify the effect of further structural modifications on potency.

Biochemical Probing of Dihydroorotase

This compound's unique, quantifiable inhibition of dihydroorotase (IC50 ~1 mM) from mouse Ehrlich ascites cells provides a specific chemical probe for investigating this enzyme's role in the de novo pyrimidine biosynthesis pathway [3]. This activity profile is particularly relevant for researchers studying rapidly dividing cells (e.g., in cancer or parasitology) where pyrimidine metabolism is a validated therapeutic target.

Synthetic Chemistry: Halogenated Building Block

As a distinct, chlorinated building block (MW 261.10), this compound offers a significant advantage over its unsubstituted analog (MW 192.21) for constructing more complex, halogen-enriched molecular architectures . The two chlorine atoms provide synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can introduce favorable properties like increased metabolic stability into final compounds [4].

ADME/PK: Ester Prodrug Strategy Evaluation

The methyl ester form of this compound is an essential comparator for its free acid counterpart (MW 247.07) in studies designed to assess membrane permeability, oral bioavailability, and plasma stability [5]. This head-to-head comparison allows researchers to directly quantify the benefits of the ester moiety as a prodrug strategy for delivering the active carboxylic acid to its site of action, a crucial step in early drug development.

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